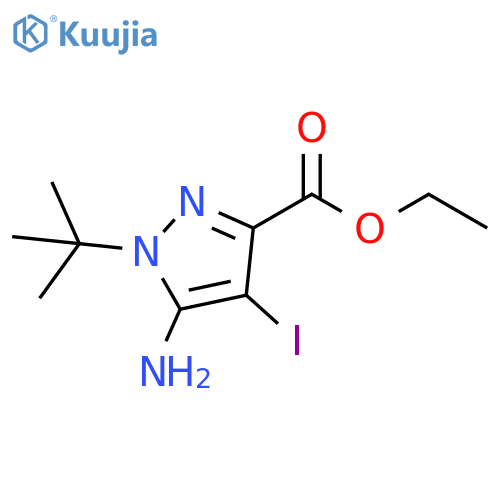

Cas no 1427013-77-1 (Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate)

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate

-

- インチ: 1S/C10H16IN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3

- InChIKey: DYXHYPYAAYBASN-UHFFFAOYSA-N

- ほほえんだ: N1(C(C)(C)C)C(N)=C(I)C(C(OCC)=O)=N1

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR480006-1g |

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate |

1427013-77-1 | 1g |

£627.00 | 2023-08-31 |

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate 関連文献

-

Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539

-

Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908

-

Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

5. Back matter

-

Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957

-

Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

S. Ahmed Chem. Commun., 2009, 6421-6423

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylateに関する追加情報

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate (CAS No. 1427013-77-1): A Comprehensive Overview

Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate (CAS No. 1427013-77-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, characterized by its unique structural framework, exhibits promising potential in various biochemical applications. Its molecular structure, featuring a pyrazole core substituted with an amino group, a tert-butyl group, and an iodo substituent, makes it a versatile intermediate for the synthesis of more complex molecules.

The Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate molecule is of particular interest due to its ability to serve as a building block in the development of novel therapeutic agents. The presence of the iodo group at the 4-position enhances its reactivity, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl structures, which are prevalent in many bioactive compounds.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases, including cancer and inflammatory disorders. The pyrazole scaffold is well-documented for its role in drug discovery, with numerous derivatives exhibiting significant pharmacological activity. The specific modifications present in Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate, such as the amino and tert-butyl groups, contribute to its unique chemical properties and biological interactions.

One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By targeting specific kinases, small-molecule inhibitors can modulate these pathways, leading to therapeutic effects. The reactivity of the iodo group in Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate allows for the facile introduction of biaryl structures into kinase inhibitors, enhancing their binding affinity and selectivity.

Furthermore, the tert-butyl group provides steric hindrance, which can be strategically employed to improve drug-like properties such as solubility and metabolic stability. This feature is particularly important in drug development, where optimizing pharmacokinetic profiles is essential for clinical efficacy. The combination of these structural elements makes Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate a valuable asset in medicinal chemistry.

Recent studies have also explored the antimicrobial properties of pyrazole derivatives. The structural versatility of this class of compounds allows for the design of molecules that can interact with bacterial enzymes or cell wall components, leading to inhibition of growth or survival. The specific modifications present in Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate may contribute to its potential as an antimicrobial agent by enhancing binding interactions with target bacterial proteins.

The synthesis of Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate involves multi-step organic transformations that highlight the compound's synthetic utility. Key steps include halogenation reactions to introduce the iodo substituent, followed by nucleophilic substitution or coupling reactions to incorporate the amino and ester functionalities. These synthetic strategies are well-established in organic chemistry and provide a robust framework for further derivatization.

In conclusion, Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate (CAS No. 1427013-77) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and reactivity make it a valuable intermediate for the development of novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow further.

1427013-77-1 (Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate) 関連製品

- 2229295-31-0(tert-butyl 4-(2-aminoethoxy)-3-methylpiperidine-1-carboxylate)

- 2138166-45-5(2-[1-({[(Tert-butoxy)carbonyl]amino}oxy)-3-methylcyclopentyl]acetic acid)

- 1220039-72-4(2,2,2-Trifluoro-1-(4-trifluoromethyl-phenyl)-ethylamine hydrochloride)

- 1351642-72-2(3-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamidocyclohexyl N-phenylcarbamate)

- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)

- 1832514-16-5(1-(6-(Methylsulfonamido)-3-methoxy-2,4-dimethylphenyl)-7-methoxynaphthalen-2-ol)

- 74169-52-1(Pyrano[2,3-c]pyrazol-6(1H)-one, 3,4-dimethyl-1-phenyl-)

- 258508-84-8(Benzoic acid, 2-amino-5-bromo-6-methyl-3-nitro-, methyl ester)

- 2839156-49-7(Imino(methyl)[(morpholin-2-yl)methyl]-lambda6-sulfanone dihydrochloride)

- 844694-85-5(Donepezil Benzyl Bromide (Donepezil Impurity))